![molecular formula C31H32BrNO4S2 B14789582 N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide: is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromophenethyl group, a trimethylbenzene core, and a biphenyl moiety with a methylsulfonyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Bromophenethyl Intermediate: The initial step involves the bromination of phenethylamine to obtain 3-bromophenethylamine.
Synthesis of the Trimethylbenzene Core: The trimethylbenzene core can be synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Biphenyl Moiety: The biphenyl moiety with a methylsulfonyl substituent is prepared separately and then coupled with the trimethylbenzene core using a suitable coupling reagent.
Final Assembly: The final step involves the sulfonamide formation by reacting the bromophenethyl intermediate with the coupled biphenyl-trimethylbenzene compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromophenethyl group, converting it to a phenethyl group.
Substitution: The bromine atom in the bromophenethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Phenethyl derivatives.
Substitution: Azides, thiols, and other substituted phenethyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism of action of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The bromophenethyl and biphenyl moieties contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Benzenesulfonamide: A simpler analog with a single sulfonamide group.
N-Phenylbenzenesulfonamide: Contains a phenyl group instead of the bromophenethyl group.
N-(3-methylphenethyl)benzenesulfonamide: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenethyl group enhances its potential for further functionalization, while the biphenyl moiety contributes to its stability and binding properties.
属性
分子式 |
C31H32BrNO4S2 |
|---|---|
分子量 |
626.6 g/mol |
IUPAC 名称 |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[(2-methylsulfonyl-4-phenylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-9-8-12-29(32)19-25)21-28-14-13-27(20-30(28)38(4,34)35)26-10-6-5-7-11-26/h5-14,17-20H,15-16,21H2,1-4H3 |
InChI 键 |
IWCQSKKOFRYBKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=C(C=C(C=C3)C4=CC=CC=C4)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


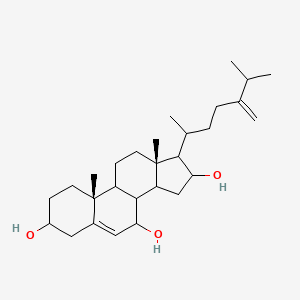

![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
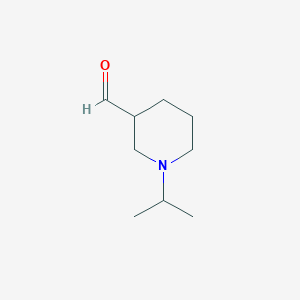
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)

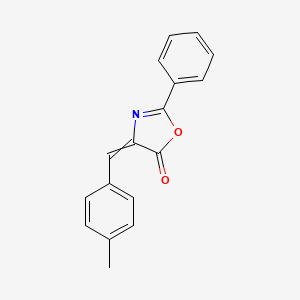

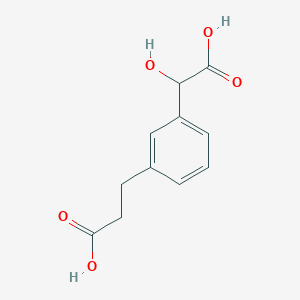
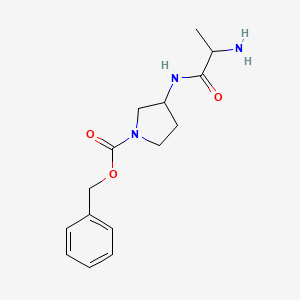
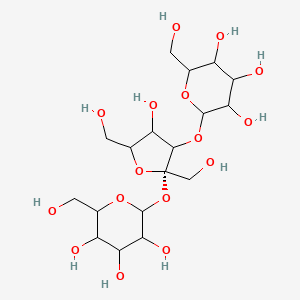
![O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)
![7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)
